

NJH-2-057 as a CFTR Protein Stabilizer: A Technical Guide

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Compound of Interest		
Compound Name:	NJH-2-057	
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Executive Summary

Cystic Fibrosis (CF) is a genetic disorder characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a dysfunctional CFTR protein. The most common mutation, F508del, results in a misfolded protein that is prematurely targeted for degradation by the ubiquitin-proteasome system. **NJH-2-057** is an innovative therapeutic agent known as a deubiquitinase-targeting chimera (DUBTAC). This molecule is engineered to prevent the degradation of the F508del-CFTR protein by recruiting the deubiquitinase enzyme OTUB1. By removing ubiquitin tags from the CFTR protein, **NJH-2-057** stabilizes it, allowing for its proper trafficking to the cell membrane and subsequent function as a chloride channel. This guide provides an in-depth overview of the mechanism of action, experimental validation, and future prospects of **NJH-2-057** as a CFTR protein stabilizer.

Mechanism of Action: Targeted Protein Stabilization

NJH-2-057 is a heterobifunctional small molecule, meaning it has two distinct functional ends. [1] One end binds to the F508del-CFTR protein, while the other end recruits the deubiquitinase OTUB1.[1] This dual-action mechanism is the cornerstone of its therapeutic potential.

The F508del mutation leads to a misfolded CFTR protein that is recognized by the cell's quality control machinery and tagged with ubiquitin for degradation.[2][3] **NJH-2-057** intervenes in this process by bringing OTUB1 into close proximity with the ubiquitinated F508del-CFTR.[4]



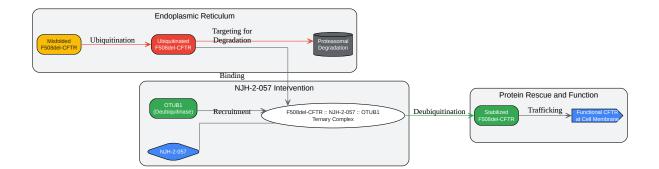




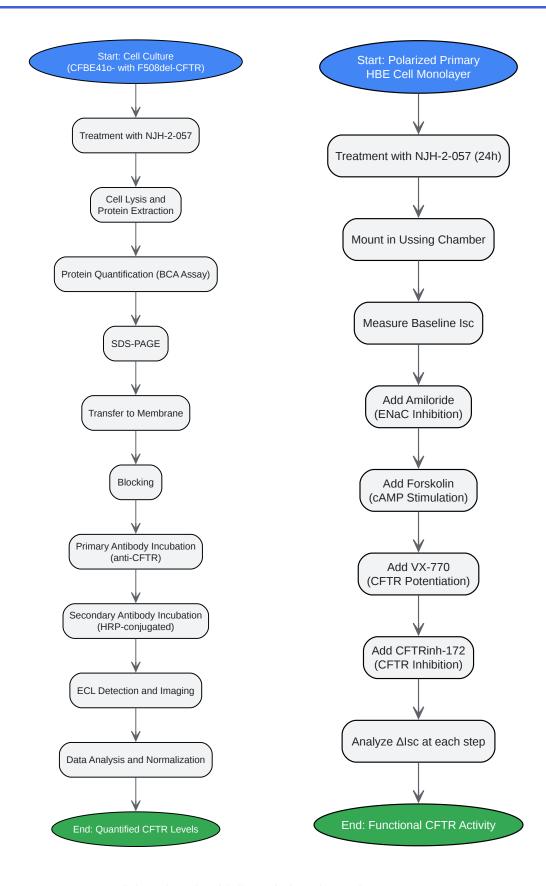
OTUB1 then cleaves the ubiquitin chains from the CFTR protein, effectively rescuing it from degradation.[4] This stabilization allows the corrected F508del-CFTR to be trafficked to the cell membrane, where it can function as a chloride ion channel.[4][5]

Below is a diagram illustrating the signaling pathway of **NJH-2-057**-mediated CFTR stabilization.









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